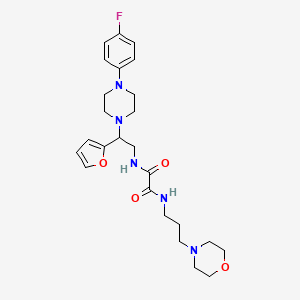

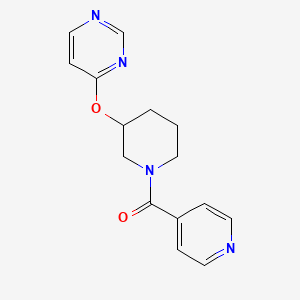

![molecular formula C19H16N2O4S B3010520 Ethyl 2-(4-acetylbenzamido)benzo[d]thiazole-6-carboxylate CAS No. 888409-33-4](/img/structure/B3010520.png)

Ethyl 2-(4-acetylbenzamido)benzo[d]thiazole-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, Ethyl 2-(4-acetylbenzamido)benzo[d]thiazole-6-carboxylate, is a derivative of benzothiazole, which is a heterocyclic compound with a wide range of applications in medicinal chemistry and material science. Although the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with benzothiazole cores have been synthesized and studied, which can offer insights into the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of related benzothiazole derivatives involves various reactions under different conditions. For instance, ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate was synthesized using density functional theory (DFT) calculations to support the experimental results . Another synthesis approach involved the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives in EtOH/TEA solution at room temperature . Additionally, a series of novel compounds including ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate were synthesized from reactions of benzothiazole derivatives with ethyl bromocyanoacetate . These methods provide a foundation for the synthesis of this compound, suggesting that similar conditions and reagents could be employed.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is often confirmed using spectroscopic methods such as NMR, FT-IR, and FT-Raman analysis, as well as X-ray diffraction . Theoretical calculations using DFT are also employed to predict and compare the molecular structure and electronic properties . These techniques would be applicable to analyze the molecular structure of this compound, ensuring the correct synthesis and identification of the compound.

Chemical Reactions Analysis

The chemical reactivity of benzothiazole derivatives can be inferred from the reactions they undergo. For example, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives led to the formation of different substituted compounds . The reactivity of the amino-imino derivative was further explored to synthesize new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives . These reactions indicate that the benzothiazole core is versatile and can participate in a range of chemical transformations, which would be relevant for the this compound compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as thermal stability, are often characterized using techniques like thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) . The quantum chemical parameters obtained under DFT calculations provide additional insights into the properties of these molecules . For this compound, similar analyses would be necessary to determine its stability, reactivity, and suitability for potential applications.

Applications De Recherche Scientifique

Synthetic Applications and Methodologies

A study presented a convenient synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo(4,5)Thiazolo-(3,2-a) Pyridine-4-Carboxylate Derivatives, showcasing the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives. This highlights the compound's role in the synthesis of novel organic compounds with potential for further chemical modifications and applications (Mohamed, 2014).

Biological and Pharmacological Activities

Antimicrobial and Anticancer Activities : Novel Benzimidazo-1,2,3-triazole Based Molecules, synthesized from derivatives including Ethyl 2-(4-acetylbenzamido)benzo[d]thiazole-6-carboxylate, showed promising antimicrobial activity and potential as antimicrobial agents. Molecular docking studies confirmed their potency against DNA gyrase B, a target enzyme in pathogenic microorganisms (Rashdan et al., 2021).

Immunomodulatory and Anticancer Properties : Some Novel 2‐Substituted‐6‐bromo‐3‐methylthiazolo[3,2‐a]benzimidazole Derivatives, prepared from ethyl 6‐bromo‐3‐methyl‐1,3‐thiazolo[3,2‐a]benzimidazole‐2‐carboxylate, exhibited significant inhibitors of LPS-stimulated NO generation, indicating immunomodulatory activities. Additionally, these compounds showed strong cytotoxicity against colon carcinoma and hepatocellular carcinoma cells, suggesting potential for cancer treatment (Abdel‐Aziz et al., 2009).

Mécanisme D'action

Target of Action

Compounds with a thiazole ring, such as this one, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Thiazole derivatives, however, are known to influence a variety of biochemical pathways, resulting in diverse downstream effects .

Result of Action

Thiazole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Analyse Biochimique

Biochemical Properties

The nature of these interactions is largely dependent on the specific structure and functional groups present in the thiazole compound .

Cellular Effects

Some thiazole derivatives have been found to exhibit cytotoxic activities against certain cancer cell lines . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Studies on similar thiazole derivatives could provide insights into potential threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Thiazole derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Propriétés

IUPAC Name |

ethyl 2-[(4-acetylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4S/c1-3-25-18(24)14-8-9-15-16(10-14)26-19(20-15)21-17(23)13-6-4-12(5-7-13)11(2)22/h4-10H,3H2,1-2H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGQTIHTEATHLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

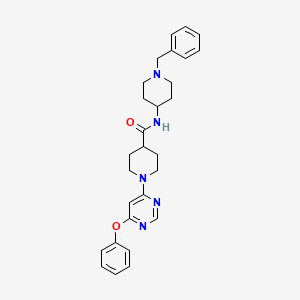

![Allyl 5-(3-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3010438.png)

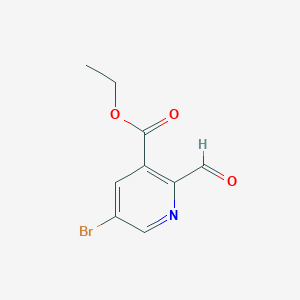

![N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3010444.png)

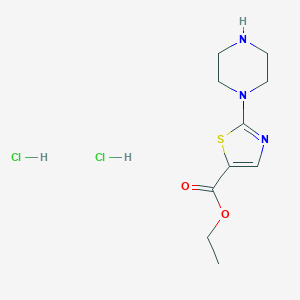

![3-bromo-5,7-dimethyl-2-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B3010448.png)

![[4-(2-Methylpropanoylamino)phenyl] 1-prop-2-enoylpiperidine-4-carboxylate](/img/structure/B3010451.png)

![7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3010453.png)

![N-(4-chlorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B3010456.png)

![2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B3010460.png)